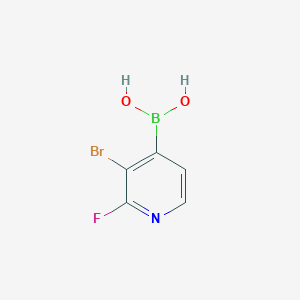
(3-Bromo-2-fluoropyridin-4-yl)boronic acid
Overview
Description
(3-Bromo-2-fluoropyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C5H4BBrFNO2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes, due to their ability to form reversible covalent bonds with diols .
Mode of Action
(3-Bromo-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex in a process known as transmetalation . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Biochemical Pathways
For instance, they can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key step in many synthetic pathways .
Result of Action
Boronic acids are known to interact with various biological targets, which can lead to a range of cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which boronic acids participate, is known to be influenced by factors such as temperature, solvent, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoropyridin-4-yl)boronic acid typically involves the borylation of 3-bromo-2-fluoropyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ similar catalytic systems but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoropyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridyl alcohols.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-2-fluoropyridin-4-yl)boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it a valuable building block for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Its derivatives can act as inhibitors or modulators of biological pathways, making it useful in drug discovery and development.
Industry
Industrially, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds is crucial in the development of these materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-4-boronic acid
- 3-Bromo-4-pyridinylboronic acid
- 4-Pyridinylboronic acid
Uniqueness
(3-Bromo-2-fluoropyridin-4-yl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination allows for selective functionalization and provides distinct electronic properties that can be exploited in various synthetic applications. The fluorine atom enhances the compound’s stability and reactivity, while the bromine atom serves as a versatile handle for further functionalization.
Properties
IUPAC Name |
(3-bromo-2-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVIZHJYIXNWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675013 | |
| Record name | (3-Bromo-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-79-6 | |
| Record name | (3-Bromo-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)
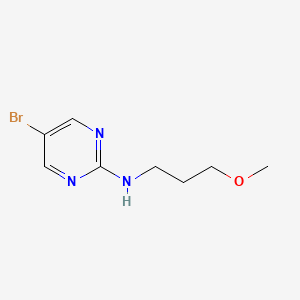
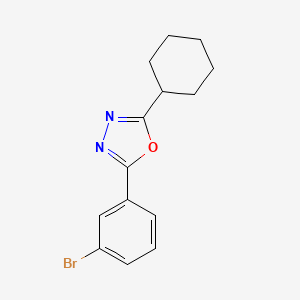
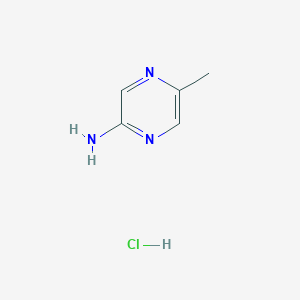
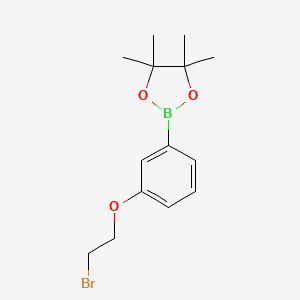
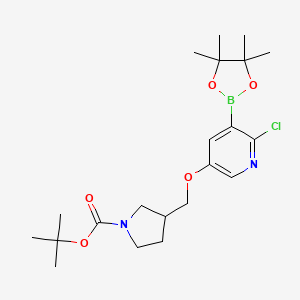
![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)
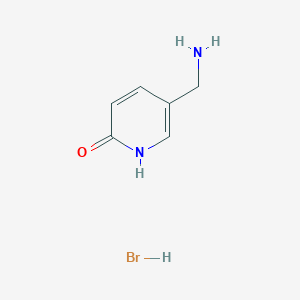
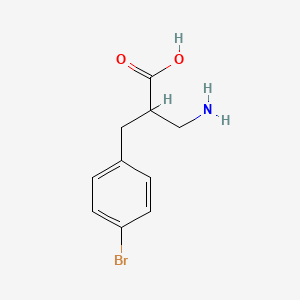

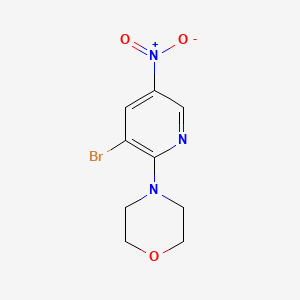
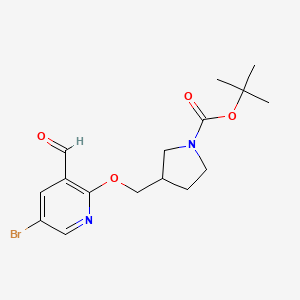
![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)
